(R)-trans-Atracurium Besylate
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Overview
Description
®-trans-Atracurium Besylate is a non-depolarizing neuromuscular blocking agent used primarily to facilitate endotracheal intubation and provide skeletal muscle relaxation during surgery or mechanical ventilation . It is an isomer of atracurium besylate, which belongs to the benzylisoquinoline class of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-trans-Atracurium Besylate involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions. The process typically starts with the preparation of benzylisoquinoline intermediates, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of ®-trans-Atracurium Besylate follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: ®-trans-Atracurium Besylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
®-trans-Atracurium Besylate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Employed in studies of neuromuscular function and neurotransmission.
Medicine: Utilized in clinical research to develop and improve neuromuscular blocking agents for anesthesia.
Industry: Applied in the production of pharmaceuticals and as a reference standard in quality control laboratories
Mechanism of Action
®-trans-Atracurium Besylate exerts its effects by antagonizing the action of acetylcholine at the neuromuscular junction. It binds competitively to cholinergic receptor sites on the motor end-plate, preventing acetylcholine from activating these receptors. This inhibition results in muscle relaxation and paralysis, which is essential during surgical procedures .
Comparison with Similar Compounds
Cisatracurium Besylate: Another isomer of atracurium besylate with similar neuromuscular blocking properties but different pharmacokinetics.
Mivacurium Chloride: A short-acting non-depolarizing neuromuscular blocker.
Vecuronium Bromide: A non-depolarizing neuromuscular blocker with a longer duration of action compared to ®-trans-Atracurium Besylate
Uniqueness: ®-trans-Atracurium Besylate is unique due to its specific stereochemistry, which influences its pharmacological properties and clinical applications. Its lack of significant cardiovascular effects and dependence on kidney function for elimination provide clinical advantages over other non-depolarizing neuromuscular blocking agents .
Properties
CAS No. |
96946-46-2 |
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Molecular Formula |
C₆₅H₈₂N₂O₁₈S₂ |
Molecular Weight |
1243.48 |
Synonyms |
(1R,1’R,2S,2’S)-2,2’-[1,5-pentanediylbis[oxy(3-oxo-3,1-propanediyl)]]bis[1-[(3,4-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-Isoquinolinium Benzenesulfonate |
Origin of Product |
United States |
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